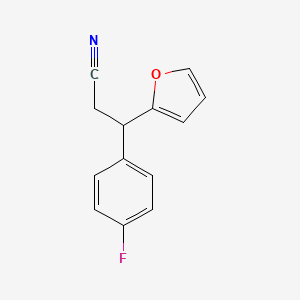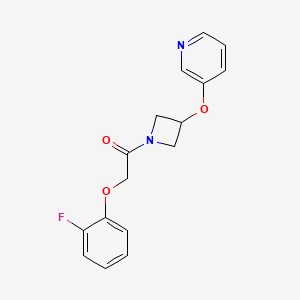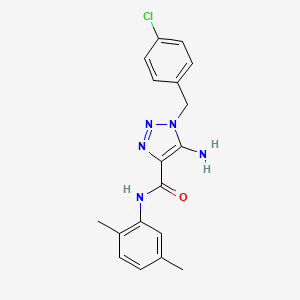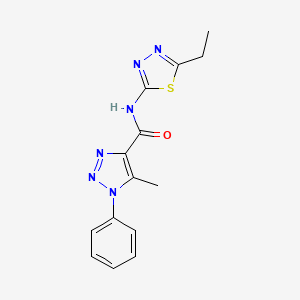
3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile, also known as FPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of nitrile derivatives and has been studied for its potential use in drug development, as well as its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. For example, 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile exhibits a range of biochemical and physiological effects. For example, 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile in lab experiments is its relatively simple synthesis method. Additionally, 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile exhibits a range of biological activities, making it a versatile compound for studying various cellular processes. However, one limitation of using 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile. One area of interest is the development of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile and its potential applications in other fields, such as agriculture and environmental science. Finally, research on the safety and toxicity of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile is needed to ensure its safe use in various applications.
Métodos De Síntesis
The synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxaldehyde in the presence of a catalyst such as piperidine. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to yield 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Additionally, 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-3-10(4-6-11)12(7-8-15)13-2-1-9-16-13/h1-6,9,12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADGEVLJVVBEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Pentafluorophenoxy)phenyl]amine](/img/structure/B2999774.png)


![7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2999779.png)
![Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2999781.png)


![Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999785.png)
![methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2999786.png)
![1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2999787.png)
![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999788.png)
![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2999792.png)
![4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2999794.png)